N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide
Description
Properties
Molecular Formula |
C23H20FN3O |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H20FN3O/c1-16(25-23(28)17-9-3-2-4-10-17)22-26-20-13-7-8-14-21(20)27(22)15-18-11-5-6-12-19(18)24/h2-14,16H,15H2,1H3,(H,25,28) |
InChI Key |
HFQHBWBLOYKBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Precursors
The benzimidazole ring is classically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl compounds. For N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide , the 2-position ethyl group necessitates tailored precursors:
-
Route A : Reaction of o-phenylenediamine with β-keto esters (e.g., ethyl levulinate) under HCl, yielding 2-ethyl-substituted benzimidazoles. This method, however, often requires harsh conditions and yields ≤60%.
-
Route B : Use of glycolic acid derivatives to install hydroxymethyl groups, followed by reduction and functionalization. For example, fluorinated o-phenylenediamines react with glycolic acid in HCl to form 2-(hydroxymethyl)benzimidazoles, which are reduced to 2-methyl derivatives and elongated via Wittig or Grignard reactions.
Fluorinated o-Phenylenediamine Synthesis
Fluorine incorporation precedes benzimidazole formation. Nitration and reduction of fluorinated acetanilides yield fluorinated o-phenylenediamines. For example:
-
4-Fluoro-2-nitroacetanilide is reduced using SnCl₂ in HCl to 4-fluoro-o-phenylenediamine .
-
Subsequent cyclization with carbonyl precursors installs fluorine at specified positions.
N-Alkylation with 2-Fluorobenzyl Groups
Alkylation Conditions
The 1-position of benzimidazole is alkylated using 2-fluorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Key considerations include:
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 85–90 |
| Solvent | DMF | 88 |
| Temperature | 25°C | 82 |
| Reaction Time | 12 h | 85 |
Post-alkylation purification via recrystallization (acetonitrile/toluene) achieves >95% purity.
Functionalization of the 2-Position: Ethylamine Installation
Reductive Amination of 2-Formylbenzimidazoles
Mitsunobu Reaction
For hydroxymethyl intermediates (e.g., 2-(hydroxymethyl)benzimidazoles), Mitsunobu reaction with ethylamine derivatives (e.g., ethyl azide) introduces the ethyl group. Typical conditions:
Acylation to Form the Benzamide Moiety
Coupling Reagents and Conditions
The ethylamine intermediate is acylated with benzoyl chloride using peptide coupling reagents:
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DCM | 85 |
| T3P/Et₃N | THF | 88 |
| Pivaloyl Chloride | Toluene | 80 |
Reaction progress is monitored via TLC (eluent: EtOAc/hexane 1:1), with purification by silica chromatography.
Characterization of Final Product
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 9H, aromatic), 5.32 (s, 2H, NCH₂), 3.65 (q, 2H, CH₂), 1.25 (t, 3H, CH₃).
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis
Immobilization of benzimidazole precursors on Wang resin enables stepwise alkylation and acylation. While reducing purification steps, yields are lower (60–65%).
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzimidazole ring or the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural features are compared to related benzimidazole-benzamide derivatives, focusing on substituent effects, bioactivity, and synthesis strategies.
Substituent Variations on the Benzimidazole Core
Key Observations :
- Fluorine Substitution: The 2-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-halogenated analogs .
- Polar vs. Nonpolar Groups: Hydroxyacetyl (BH) improves water solubility, whereas thioether or fluorinated groups (target compound) favor lipophilicity and blood-brain barrier penetration .
Q & A
Basic: What are the optimal synthetic conditions for preparing N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide?
Methodological Answer:
The synthesis typically involves refluxing intermediates like benzimidazole derivatives with benzamide under controlled conditions. Key parameters include:
- Temperature: 100°C in a water bath to ensure complete reaction without decomposition .
- Reaction Time: 2–4 hours, monitored via TLC to confirm reaction completion .
- Purification: Recrystallization using methanol or methanol-water mixtures improves purity (yields ~75%) .
- Solvent Choice: Acetonitrile-water mixtures (3:1) enhance solubility and reaction efficiency .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and molecular connectivity .
- IR Spectroscopy: Validates carbonyl (C=O, ~1650 cm⁻¹) and benzimidazole (N-H, ~3400 cm⁻¹) groups .
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns to verify synthesis accuracy .
- X-ray Crystallography (if applicable): Resolves crystal structure and stereochemistry .
Basic: How is the anti-inflammatory activity of this compound initially assessed?
Methodological Answer:
- In Vitro Assays: COX-1/COX-2 inhibition assays quantify enzyme activity reduction using colorimetric substrates (e.g., prostaglandin E₂ measurement) .
- Cell-Based Models: LPS-induced inflammation in macrophages measures cytokine (IL-6, TNF-α) suppression via ELISA .
- Dose-Response Curves: IC₅₀ values are calculated to compare potency with reference drugs (e.g., ibuprofen) .
Advanced: How do substituents on the benzimidazole and benzamide rings influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Hydrophilic Groups (e.g., -OH): Improve solubility but may reduce membrane permeability; balance via prodrug strategies .
- Comparative SAR Studies: Replace 2-fluorophenyl with 3-chlorophenyl to assess halogen effects on target engagement .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies .
- Purity Analysis: Use HPLC to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew bioactivity .
- Target Validation: Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, COX-2) .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in COX-2 or kinase active sites, focusing on hydrogen bonds with benzamide carbonyl .
- MD Simulations: Run 100-ns simulations in GROMACS to assess complex stability and ligand-binding free energy (ΔG) .
- QSAR Models: Corrogate substituent electronegativity with IC₅₀ values to design optimized analogs .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Scaffold Modifications: Synthesize variants with morpholine or oxadiazole substitutions to probe steric and electronic effects .
- Bioisosteric Replacement: Substitute benzamide with sulfonamide to assess impact on target selectivity .
- In Vivo Correlation: Compare pharmacokinetic profiles (e.g., AUC, half-life) of analogs in rodent models .
Basic: What strategies stabilize this compound during storage?
Methodological Answer:
- Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis of the benzamide group .
- Temperature Control: Keep at -20°C in amber vials to avoid photodegradation .
- Buffered Solutions: Use pH 7.4 PBS for short-term storage, avoiding extreme pH to prevent imidazole ring cleavage .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
- Reaction Monitoring: Use LC-MS to detect intermediates (e.g., hydrazides) formed due to incomplete coupling .
- Acid/Base Catalysis: Adjust pH to suppress side reactions (e.g., benzimidazole N-alkylation instead of C-alkylation) .
- Isolation Techniques: Employ column chromatography with silica gel (hexane:ethyl acetate gradients) to separate regioisomers .
Advanced: How to enhance selectivity for a specific biological target?
Methodological Answer:
- Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography of target-ligand complexes .
- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Allosteric Modulation: Introduce bulky substituents (e.g., morpholine) to favor binding to less-conserved allosteric sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
